molecular formula C11H8O3 B101515 6-Hydroxy-2-naphthoic acid CAS No. 16712-64-4

6-Hydroxy-2-naphthoic acid

Cat. No.: B101515
CAS No.: 16712-64-4
M. Wt: 188.18 g/mol
InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the sixth position and a carboxylic acid group at the second position on the naphthalene ring. This compound is known for its role as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-naphthoic acid can be achieved through several methods. One common method involves the Koble-Schmitt reaction, where 2-naphthol is carboxylated using carbon dioxide under high temperature and pressure conditions. This reaction typically requires a potassium base and anhydrous conditions .

Another method involves the methoxylation of 2-naphthol, followed by bromination, Grignard reaction, and demethylation. This multi-step process yields this compound with high purity and yield .

Industrial Production Methods: In industrial settings, the Koble-Schmitt reaction is often employed due to its efficiency and cost-effectiveness. The reaction is carried out in a specialized solvent, followed by separation and refining processes to obtain a product with qualified purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Recombinant Escherichia coli expressing CYP199A2.

    Substitution: Bromine for bromination reactions.

Major Products:

    Oxidation: 6,7-Dihydroxynaphthoic acid.

    Substitution: 5-Bromo-6-hydroxy-2-naphthoic acid.

Comparison with Similar Compounds

Comparison: 6-Hydroxy-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups on the naphthalene ring. This positioning influences its reactivity and the types of derivatives it can form. For example, 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid have different reactivity patterns due to the different positions of the hydroxyl group .

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUQJMHLAFIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94857-18-8
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID3029312
Record name 6-Hydroxy-2-naphthoic acid
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Molecular Weight

188.18 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-
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CAS No.

16712-64-4
Record name 6-Hydroxy-2-naphthoic acid
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Record name 6-Hydroxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-
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Record name 6-Hydroxy-2-naphthoic acid
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Record name 6-hydroxy-2-naphthoic acid
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Record name 6-HYDROXY-2-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 is followed in every detail except that a mixture of 2-hydroxynaphthalene (83 grams; 0.576 mole), 45% potassium hydroxide (69.7 grams; 0.559 mole), and potassium carbonate (20 grams; 0.145 mole) is employed initially, the dehydrated reaction mixture is heated under 60 psi of carbon dioxide for 10 hours, and the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C. There is obtained 25.5 grams of 6-hydroxy-2-naphthoic acid (48.1% of theoretical), and 4.6 grams of 3-hydroxy-2-naphthoic acid.
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83 g
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69.7 g
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Synthesis routes and methods II

Procedure details

In the carboxylation of the potassium salt of 2-hydroxynaphthalene, the initial product form is 3-hydroxy-2-naphthoic acid which subsequently rearranges in situ to form 6-hydroxy-2-naphthoic acid. It has been found that the conditions which favor the formation of 3-hydroxy-2-naphthoic acid in the Kolbe-Schmitt reaction hinder the rearrangement reaction.
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Synthesis routes and methods III

Procedure details

A stainless steel pressure autoclave is charged with 100 parts of potassium formate and the melt is freed from residual moisture at 230° C., with stirring and in vacuo. It is then heated to 280° C. and 50 bar of carbon monoxide are injected. Using a metering pump, a mixture of 20 parts of potassium naphtholate with 25 parts of potassium carbonate are metered in as a suspension in kerosene over a period of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. After it has been cooled, the reaction mixture is taken up in water, and the upper, kerosene phase is separated off after settling. The reaction mixture is acidified with sulfuric acid to a pH of 7 and then the unreacted β-naphtholate precipitates and is separated off. On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates, and finally at pH 1 the other acids do likewise. The reaction mixture is worked up to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 72% based on the potassium naphtholate employed. Secondary products are 8% of unreacted γ-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 12% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
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stainless steel
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Synthesis routes and methods IV

Procedure details

A stainless steel pressure autoclave is charged with 50 parts of kerosene and 10 parts of potassium formate and heated to 280° C. 50 bar of carbon monoxide are then injected. Using a metering pump, a mixture comprising 50 parts of potassium naphtholate and 38 parts of potassium carbonate is metered into the reactor as a suspension in kerosene over the course of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. The reaction mixture is worked up conventionally to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 67% based on the potassium naphtholate employed. Secondary products are 15% of unreacted β-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 9% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
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stainless steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-naphthoic acid
Reactant of Route 2
6-Hydroxy-2-naphthoic acid
Reactant of Route 3
6-Hydroxy-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-2-naphthoic acid
Reactant of Route 5
6-Hydroxy-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2-naphthoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 6-HNA?

A1: 6-HNA has the molecular formula C11H8O3 and a molecular weight of 188.17 g/mol.

Q2: What spectroscopic techniques are used to characterize 6-HNA?

A2: Researchers utilize various spectroscopic methods to analyze 6-HNA, including UV-visible absorption, 1H nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the compound's structure, purity, and isotopic labeling. [, , ]

Q3: What makes 6-HNA significant in materials science?

A3: 6-HNA is a crucial monomer in synthesizing thermotropic liquid crystalline polymers (TLCPs). These polymers exhibit unique properties like high strength, stiffness, and thermal stability, making them suitable for demanding applications. [, , , , ]

Q4: How does the incorporation of 6-HNA affect the properties of TLCPs?

A4: 6-HNA influences the thermal transitions, crystallinity, and morphology of TLCPs. It can lower the crystal-to-nematic transition temperatures, impact crystal packing, and contribute to the formation of specific liquid crystalline phases like nematic and smectic phases. [, , , , ]

Q5: What are some specific applications of TLCPs containing 6-HNA?

A5: TLCPs incorporating 6-HNA find use in high-performance fibers, films, molded articles, and adhesives due to their excellent mechanical strength, thermal stability, and chemical resistance. They are utilized in demanding applications such as aerospace components, electronic packaging, and high-temperature adhesives. [, , , , , ]

Q6: How does processing affect the properties of 6-HNA-based TLCPs?

A6: Processing techniques like injection molding can lead to the development of skin-core morphology in 6-HNA-based TLCPs. The skin layer, formed during the flow-induced orientation, exhibits higher orientation and different properties compared to the core. [, ]

Q7: Can the melting point of 6-HNA based TLCPs be controlled?

A7: Yes, incorporating comonomers like 4,4'-dihydroxy-biphenyl (BP) and isophthalic acid (IPA) can lower the melting point of wholly aromatic copolyesters based on 6-HNA while retaining their liquid crystalline properties, enhancing processability. []

Q8: What are the common synthetic routes to 6-HNA?

A8: Two primary industrial methods exist for 6-HNA production. The paper highlights the advantages of a domestically advanced synthetic technology, suggesting its efficiency and potential economic benefits. []

Q9: Can the Kolbe-Schmitt reaction be used to synthesize 6-HNA?

A9: While the traditional Kolbe-Schmitt reaction using potassium or sodium 2-naphthoxide yields comparable amounts of 3-hydroxy-2-naphthoic acid, employing cesium or rubidium 2-naphthoxide leads to a significantly higher yield of 6-HNA. []

Q10: Can 6-HNA be produced through biocatalytic processes?

A10: Yes, the cytochrome P450 enzyme CYP199A2 from Rhodopseudomonas palustris can catalyze the regioselective oxidation of hydroxynaphthoic acids. This biocatalytic route offers a potentially sustainable and environmentally friendly alternative for 6,7-dihydroxynaphthoic acid production. []

Q11: How does 6-HNA behave in acetylation reactions?

A11: Unlike 4-hydroxybenzoic acid, 6-HNA reacts readily with acetic anhydride, even without a catalyst, demonstrating its different reactivity compared to its structural isomer. []

Q12: Have computational methods been employed to study 6-HNA-containing polymers?

A12: Yes, researchers have developed force fields based on semi-empirical AM1 calculations to study the conformational behavior of poly(6-hydroxy-2-naphthoic acid). These models provide insights into the polymer's chain rigidity, shape, and potential energy surfaces. []

Q13: How stable is 6-HNA under different conditions?

A13: The research provides information on the thermal stability of 6-HNA-containing polymers. They exhibit high thermal decomposition temperatures, making them suitable for high-temperature applications. [, , ]

Q14: What types of intermolecular interactions contribute to the properties of 6-HNA-containing materials?

A14: 6-HNA molecules can participate in hydrogen bonding, influencing the packing and properties of the resulting materials. For instance, in cocrystals with compounds like acridine and 2-amino-4,6-dimethylpyrimidine, 6-HNA forms robust phenol-pyridine and carboxylic acid-amidine synthons, highlighting its ability to engage in specific intermolecular interactions. []

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